molecular formula C19H17NO4 B237112 1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic Acid CAS No. 136552-16-4

1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic Acid

Cat. No.: B237112
CAS No.: 136552-16-4
M. Wt: 323.3 g/mol
InChI Key: BXRZCDISGRVJCA-UHFFFAOYSA-N
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Description

1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid (Fmoc-azetidine-2-COOH) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amine functionality, enabling selective deprotection under mild basic conditions . The compound exists in two enantiomeric forms:

  • (R)-isomer: CAS 374791-02-3, molecular weight 323.34 g/mol .
  • (S)-isomer: CAS 136552-06-2, molecular formula C₁₉H₁₇NO₄, molecular weight 323.34 g/mol .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c21-18(22)17-9-10-20(17)19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRZCDISGRVJCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403224
Record name Fmoc-L-Azetidine-2-carboxylicacid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136552-16-4, 184763-07-3
Record name Fmoc-L-Azetidine-2-carboxylicacid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-2-carboxylic acid
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Biological Activity

1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid, commonly referred to as Fmoc-Azetidine-2-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, highlighting its cytotoxic effects against various cancer cell lines.

  • Molecular Formula : C19H17NO4
  • Molecular Weight : 323.34 g/mol
  • CAS Number : 136552-16-4

Synthesis

The synthesis of Fmoc-Azetidine-2-carboxylic acid typically involves the protection of the amine group using the Fmoc (9-fluorenylmethoxycarbonyl) moiety, followed by the introduction of the azetidine ring and subsequent carboxylation. This method allows for the selective modification of the compound for further biological evaluation.

Cytotoxicity

Recent studies have demonstrated that Fmoc-Azetidine-2-carboxylic acid exhibits notable cytotoxic activity against various cancer cell lines. The following table summarizes key findings related to its cytotoxic effects:

Cell Line CC50 (µM) Selectivity Index
4T1 murine mammary carcinoma< 1High
COLO201 human colorectal adenocarcinoma< 5Moderate
MDA-MB-231 human breast adenocarcinoma> 10Low
A549 human non-small-cell lung carcinoma> 10Low

The CC50 value represents the concentration required to kill 50% of the cells, indicating the potency of the compound against specific cancer types. Notably, it shows high selectivity towards certain tumor cells while being less harmful to normal fibroblasts.

The mechanism by which Fmoc-Azetidine-2-carboxylic acid exerts its cytotoxic effects is believed to involve disruption of DNA synthesis and cell cycle arrest. Flow cytometry analyses have shown that treatment with this compound leads to cell cycle arrest in various phases depending on the concentration used:

  • G0/G1 Phase Arrest : Observed at lower concentrations in resistant cell lines.
  • G2/M Phase Arrest : Notable in sensitive cell lines like COLO201 when treated with higher concentrations.

Study on Cytotoxic Activity

In a recent study published in MDPI, researchers evaluated the cytotoxicity of several derivatives including Fmoc-Azetidine-2-carboxylic acid against a panel of cancer cell lines. The study employed MTT assays to determine cell viability post-treatment. The results indicated that Fmoc-Azetidine compounds exhibited a dose-dependent response, with some derivatives showing enhanced activity compared to others.

Selectivity and Safety Profile

Another investigation focused on the selectivity index of Fmoc-Azetidine compounds suggested that certain derivatives preferentially kill cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.

Comparison with Similar Compounds

Key Properties :

  • Hazards : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H332 (harmful if inhaled), H335 (respiratory irritation) .
  • Storage : Stable under dry conditions at room temperature .
  • Applications : Critical for introducing the constrained azetidine ring into peptides, enhancing conformational rigidity and metabolic stability .

Comparison with Similar Compounds

Structural Analogues with Varying Heterocycles

2-[4-(Fmoc)piperazin-1-yl]acetic Acid

  • CAS : 180576-05-0 .
  • Structure : Contains a six-membered piperazine ring instead of azetidine.
  • Key Differences: Reduced ring strain compared to azetidine, leading to higher conformational flexibility. No reported hazard classification, suggesting lower toxicity .
  • Applications : Used in R&D for modifying peptide backbones or as a linker molecule.

(S)-1-Fmoc-pyrrolidine-3-carboxylic Acid

  • CAS : 193693-66-2 .
  • Structure : Five-membered pyrrolidine ring.
  • Key Differences :
    • Larger ring size reduces steric hindrance compared to azetidine.
    • Enhanced solubility due to increased flexibility.
  • Applications : Common in peptide synthesis for introducing proline-like motifs.

Substituted Azetidine Derivatives

2-((1-Fmoc-3-methylazetidin-3-yl)oxy)acetic Acid

  • CAS : 1592739-14-4 .
  • Structure : Contains a methyl group and ether linkage on the azetidine ring.
  • Key Differences :
    • Molecular Weight : 367.4 g/mol (vs. 323.34 g/mol for Fmoc-azetidine-2-COOH) .
    • Hazards : Additional H335 (respiratory irritation) due to methyl substituent .
  • Applications : Used to introduce hydrophilic spacers in drug conjugates.

2-(1-Fmoc-3-imidazol-1-ylazetidin-3-yl)acetic Acid

  • Structure : Features an imidazole substituent .
  • Key Differences :
    • Physicochemical Properties : Predicted collision cross-section (CCS) of 193.2 Ų for [M+H]+ adduct, indicating distinct conformational behavior .
    • Bioactivity : Imidazole moiety may enable metal coordination or hydrogen bonding in biological targets.

Ring-Expanded Analogues

4-(Fmoc)morpholine-3-carboxylic Acid

  • CAS : 942153-03-9 .
  • Structure : Six-membered morpholine ring with an oxygen heteroatom.
  • Key Differences :
    • Electronic Effects : Oxygen atom increases polarity and hydrogen-bonding capacity.
    • Applications : Useful in designing water-soluble peptide derivatives.

1-Fmoc-piperidine-4-yl-pyrazole-3-carboxylic Acid

  • CAS : 2059971-10-5 .
  • Structure : Six-membered piperidine ring fused with pyrazole.
  • Key Differences :
    • Molecular Weight : 417.46 g/mol, significantly larger than Fmoc-azetidine-2-COOH .
    • Bioactivity : Pyrazole group may confer anticancer or anti-inflammatory properties.

Data Tables

Table 1: Structural and Hazard Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Hazards
(S)-Fmoc-azetidine-2-carboxylic acid 136552-06-2 C₁₉H₁₇NO₄ 323.34 H302, H315, H319, H332
2-[4-(Fmoc)piperazin-1-yl]acetic acid 180576-05-0 C₂₁H₂₂N₂O₄ ~366.4* No data
2-((1-Fmoc-3-methylazetidin-3-yl)oxy)acetic acid 1592739-14-4 C₂₁H₂₁NO₅ 367.40 H302, H315, H319, H335
(S)-Fmoc-pyrrolidine-3-carboxylic acid 193693-66-2 C₂₀H₁₉NO₄ 337.37 Not specified

*Estimated based on formula.

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method involves direct protection of the secondary amine in azetidine-2-carboxylic acid using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of Fmoc-Cl. Key parameters include:

  • Solvent System : A biphasic mixture of dioxane and water (4:1 v/v) facilitates reagent mixing while moderating exothermicity.

  • Base : Sodium bicarbonate (NaHCO₃) maintains a pH of 8–9, ensuring efficient deprotonation of the amine without hydrolyzing Fmoc-Cl.

  • Temperature : The reaction is conducted at 0–5°C during Fmoc-Cl addition to minimize side reactions, followed by stirring at room temperature for 12–24 hours.

Table 1: Standard Reaction Conditions for Fmoc Protection

ComponentSpecificationRole
Azetidine-2-carboxylic acid1.0 equiv (purity ≥95%)Substrate
Fmoc-Cl1.2 equivProtecting agent
NaHCO₃2.5 equivBase
Dioxane/water4:1 v/v, 0.1 M substrate concentrationSolvent system
Reaction time12–24 hoursCompletion monitoring via TLC/HPLC

Purification and Characterization

Post-reaction workup involves extraction with ethyl acetate to isolate the product from aqueous byproducts. The organic layer is dried over sodium sulfate and concentrated under reduced pressure. Purification via silica gel chromatography (hexane/ethyl acetate gradient) yields the title compound as a white solid. Critical characterization data includes:

  • Melting Point : 135°C, consistent with a crystalline structure stabilized by intramolecular hydrogen bonding.

  • Spectroscopic Data : ¹H NMR (400 MHz, DMSO-d6) δ 7.89 (d, J = 7.5 Hz, 2H, Fmoc aromatic), 7.68–7.40 (m, 6H, Fmoc and azetidine protons), 4.40–4.20 (m, 3H, Fmoc-CH₂ and azetidine CH).

  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calcd. for C₁₉H₁₈NO₄⁺: 324.1230; found: 324.1228.

Cyclization of Linear Precursors

Synthesis of Azetidine Ring Post-Fmoc Protection

An alternative route involves constructing the azetidine ring after introducing the Fmoc group, suitable for substrates sensitive to pre-existing ring strain. This method employs a linear precursor such as 3-aminopropanol derivative:

  • Fmoc Protection : 3-Amino-2-hydroxypropanoic acid is treated with Fmoc-Cl under Schotten-Baumann conditions.

  • Cyclization : The hydroxyl group is converted to a leaving group (e.g., mesylate using methanesulfonyl chloride), followed by intramolecular nucleophilic substitution with the Fmoc-protected amine.

Table 2: Cyclization Reaction Parameters

StepConditionsOutcome
MesylationMsCl (1.1 equiv), Et₃N, DCM, 0°C, 1 hFormation of mesylate intermediate
Ring closureK₂CO₃ (2.0 equiv), DMF, 60°C, 8 hAzetidine ring formation

Challenges and Optimization

  • Ring Strain : Elevated temperatures (60°C) are necessary to overcome the activation energy barrier for four-membered ring formation.

  • Racemization Risk : Chiral centers in the precursor require low-temperature conditions to prevent epimerization, verified by chiral HPLC.

Industrial-Scale Production Considerations

Solid-Phase Peptide Synthesis (SPPS) Integration

In automated SPPS platforms, the title compound is immobilized on resin via its carboxylic acid group. Key adaptations include:

  • Coupling Reagents : HOBt/DIC activation ensures efficient attachment to Wang resin.

  • Deprotection : 20% piperidine in DMF removes the Fmoc group without cleaving the azetidine ring.

Solvate Management

The patent literature highlights the propensity of the compound to form solvates with water or methanol, impacting crystallization. Industrial processes employ azeotropic drying with toluene to isolate the anhydrous form.

Comparative Analysis of Methods

Table 3: Method Efficacy and Limitations

MetricDirect ProtectionCyclization Approach
Yield68–72%55–60%
Purity≥98% (HPLC)≥95% (requires chiral separation)
ScalabilitySuitable for multi-kilogram batchesLimited to <100 g due to complexity
CostLower (fewer steps)Higher (additional reagents)

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